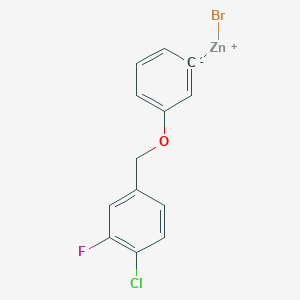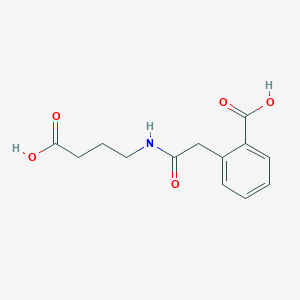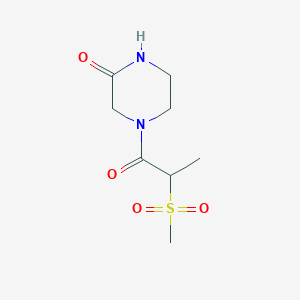![molecular formula C32CuF16N8 B14891954 (SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD00274642, also known as 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine Copper (II), is a copper-based phthalocyanine compound. It is characterized by its unique structure, which includes sixteen fluorine atoms attached to the phthalocyanine ring. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00274642 typically involves the reaction of copper (II) salts with hexadecafluorophthalocyanine precursors. The process often requires high temperatures and specific reaction conditions to ensure the proper formation of the phthalocyanine ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of MFCD00274642 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by sublimation to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
MFCD00274642 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanines .
Scientific Research Applications
MFCD00274642 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in the development of biosensors and imaging agents.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties
Mechanism of Action
The mechanism of action of MFCD00274642 involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells. The compound’s unique electronic properties also enable it to act as an efficient electron transporter in photovoltaic cells and OLEDs .
Comparison with Similar Compounds
Similar Compounds
Copper (II) phthalocyanine: Similar in structure but lacks the fluorine atoms, resulting in different electronic properties.
Zinc phthalocyanine: Contains zinc instead of copper, leading to variations in stability and reactivity.
Iron (II) phthalocyanine: Another metal-substituted phthalocyanine with distinct catalytic properties
Uniqueness
MFCD00274642 is unique due to the presence of sixteen fluorine atoms, which significantly enhance its stability and electronic properties compared to other phthalocyanines. This makes it particularly valuable in applications requiring high stability and efficient electron transport .
Properties
Molecular Formula |
C32CuF16N8 |
|---|---|
Molecular Weight |
863.9 g/mol |
IUPAC Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaene |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38; |
InChI Key |
UODNOTBRKFOZDL-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C(=C(C(=C7F)F)F)F)C8=C5C(=C(C(=C8F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


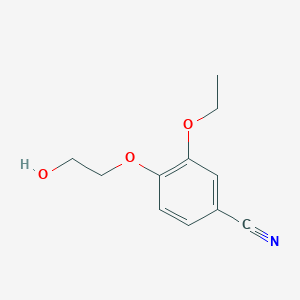
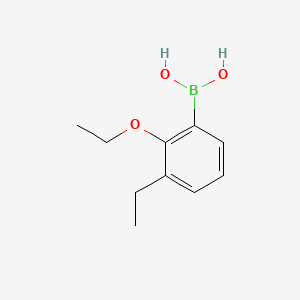
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
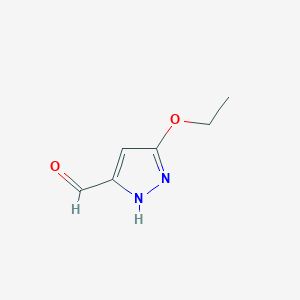
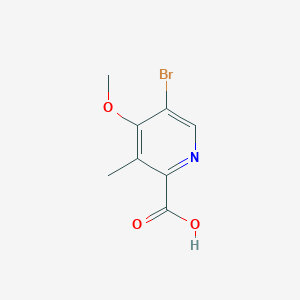
![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
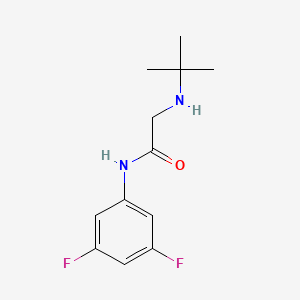
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

